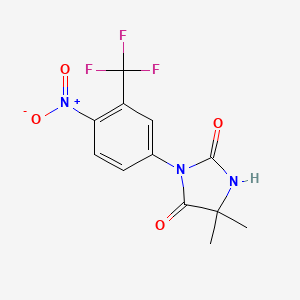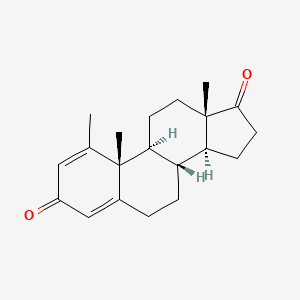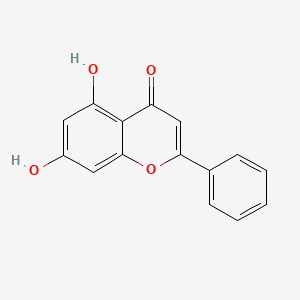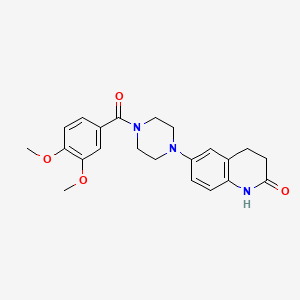
维斯那林酮
概述
描述
维斯那林酮是一种心脏兴奋剂,以其混合的磷酸二酯酶 3 抑制和离子通道修饰特性而闻名。它表现出适度、剂量依赖性的正性肌力作用,而负性变时作用最小。 维斯那林酮主要用于改善严重心力衰竭患者的心室功能 .
科学研究应用
维斯那林酮具有广泛的科学研究应用:
化学: 用作研究催化 C-N 键形成反应的模型化合物。
生物学: 研究其对细胞周期调节和分化的影响。
作用机制
维斯那林酮通过多种机制发挥作用:
磷酸二酯酶 3 抑制: 通过阻止环腺苷一磷酸 (cAMP) 的分解来提高心肌收缩力。
离子通道修饰: 修饰离子通道以改善心室功能。
细胞因子抑制: 减少肿瘤坏死因子-α和其他细胞因子的产生,这可以改善心脏功能 .
类似化合物:
米力农: 另一种磷酸二酯酶 3 抑制剂,具有相似的肌力作用,但药代动力学不同。
氨力农: 与维斯那林酮类似,但化学结构和作用机制不同。
依诺昔酮: 另一种具有磷酸二酯酶抑制特性的心脏兴奋剂
维斯那林酮的独特性: 维斯那林酮的独特之处在于它结合了磷酸二酯酶 3 抑制和离子通道修饰,这提供了平衡的肌力作用,而负性变时作用最小。 这使其在严重心力衰竭患者中特别有效 .
生化分析
Biochemical Properties
Vesnarinone interacts with various enzymes and proteins. It is a mixed phosphodiesterase 3 inhibitor and ion-channel modifier . The inhibition of phosphodiesterase 3 and modification of ion channels are key biochemical interactions that contribute to its cardiotonic effects .
Cellular Effects
Vesnarinone has been shown to have significant effects on various types of cells. It improves ventricular performance most in patients with the worst degree of heart failure . It is associated with the adverse effects of increased sudden cardiac death and neutropenia .
Molecular Mechanism
The molecular mechanism of Vesnarinone involves direct activation of the p21waf1 gene promoter via Sp1 and Sp3 transcription factors and histone hyperacetylation in TYS cells . This suggests that Vesnarinone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, Vesnarinone has been observed to have varying effects in laboratory settings. Six months of therapy with 60 mg of Vesnarinone per day resulted in lower morbidity and mortality and improved quality of life of patients with congestive heart failure . A higher dose of Vesnarinone (120 mg) increased mortality, suggesting that this drug has a narrow therapeutic range .
Dosage Effects in Animal Models
The effects of Vesnarinone in animal models vary with different dosages
Metabolic Pathways
Vesnarinone is metabolized by activated neutrophils, the target for this toxicity, and evidence pointed to a pathway that involved a reactive iminium ion . Hydrolysis of the iminium ion led to a reactive quinone imine .
Transport and Distribution
It is known that Vesnarinone is a small molecule , which suggests that it may be able to passively diffuse across cell membranes.
Subcellular Localization
Given its molecular mechanism involving the activation of gene promoters , it can be inferred that Vesnarinone may interact with nuclear components.
准备方法
合成路线和反应条件: 维斯那林酮可以通过一系列催化 C-N 键形成反应合成。关键步骤包括钯催化的 Buchwald-Hartwig 胺化和氨基羰基化反应。合成从容易获得的起始原料开始,例如 4-溴愈创木酚、N-保护的哌嗪和溴喹啉酮。 这些组分经催化偶联形成最终产物 .
工业生产方法: 维斯那林酮的工业生产涉及类似的催化过程,但规模更大。均相钯催化剂和负载型钯纳米粒子的使用确保了高产率和效率。 工业过程的总产率可达 73% .
化学反应分析
反应类型: 维斯那林酮会经历各种化学反应,包括:
氧化: 维斯那林酮可以被氧化形成活性代谢物。
还原: 还原反应可以将维斯那林酮转化为活性较低的形式。
常用试剂和条件:
氧化: 通常使用过氧化氢和髓过氧化物酶。
还原: 金属氢化物和还原剂,如硼氢化钠。
取代: 钯催化剂、芳基卤化物和胺
主要产品:
氧化: 活性代谢物,例如 1-氯-4-(3,4-二甲氧基苯甲酰基)哌嗪。
还原: 维斯那林酮的活性较低的形式。
取代: 维斯那林酮及其类似物
相似化合物的比较
Milrinone: Another phosphodiesterase 3 inhibitor with similar inotropic effects but different pharmacokinetics.
Amrinone: Similar to vesnarinone but with a different chemical structure and mechanism of action.
Enoximone: Another cardiotonic agent with phosphodiesterase inhibition properties
Uniqueness of Vesnarinone: Vesnarinone is unique due to its combination of phosphodiesterase 3 inhibition and ion-channel modification, which provides a balanced inotropic effect with minimal negative chronotropic activity. This makes it particularly effective in patients with severe heart failure .
属性
IUPAC Name |
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNYJIZDIRKMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231411 | |
| Record name | Vesnarinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81840-15-5 | |
| Record name | Vesnarinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81840-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vesnarinone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081840155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vesnarinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vesnarinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VESNARINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COW40EV8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vesnarinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
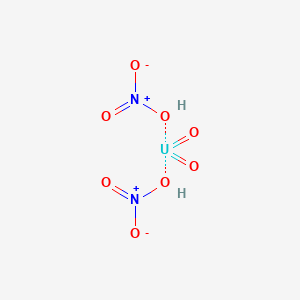
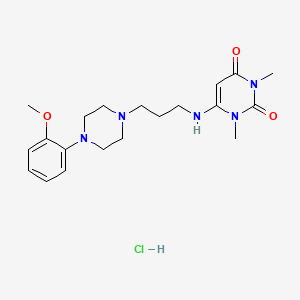
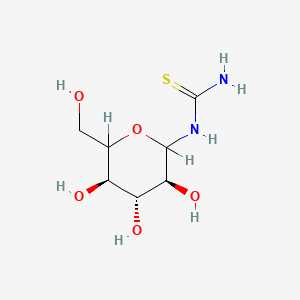
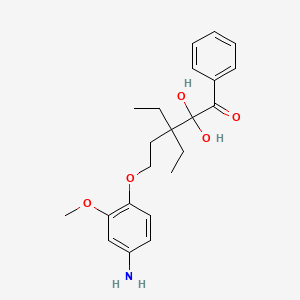
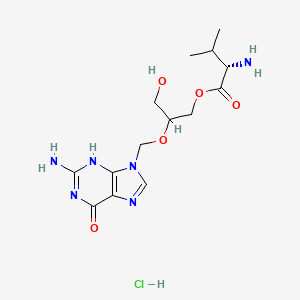
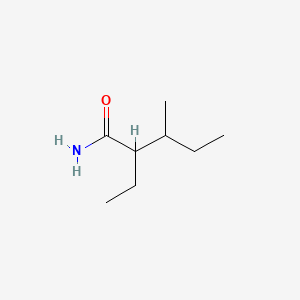
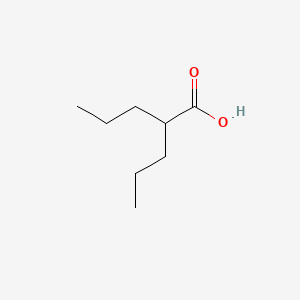
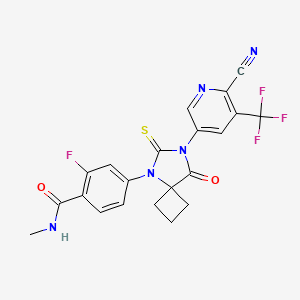
![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B1683755.png)


